

An In-depth Technical Guide to Chlovalicin Derived from Sporothrix sp.

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Compound of Interest

Compound Name: Chlovalicin

Cat. No.: B1244893

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Abstract

Chlovalicin is a chlorinated sesquiterpenoid natural product first identified from the fungus *Sporothrix* sp. FO-4649. As a derivative of the well-studied angiogenesis inhibitor ovalicin, **chlovalicin** has garnered interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current knowledge on **chlovalicin**, including its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for its isolation and bioactivity assessment are presented, alongside structured quantitative data and visual representations of its hypothesized signaling and biosynthetic pathways. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of **chlovalicin** and its analogs as novel therapeutic agents.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, meroterpenoids, compounds of mixed polyketide and terpenoid biosynthetic origin, represent a class with diverse and potent biological activities. **Chlovalicin**, a chlorinated

sesquiterpene, was first reported as a metabolite of the fungus *Sporothrix* sp. FO-4649.[1] Its structure is closely related to ovalicin and fumagillin, two compounds known for their potent anti-angiogenic properties.[2] More recently, a related analog, **chlovalicin B**, was isolated from the marine-derived basidiomycete *Digitatispora marina*, highlighting a broader distribution of this chemical class in nature.[3][4][5]

This guide synthesizes the available scientific literature on **chlovalicin**, focusing on its cytotoxic and anti-osteoclastogenic activities. Given the limited direct research on **chlovalicin**'s mechanism of action and biosynthesis, this document draws upon the extensive knowledge of the structurally analogous compounds, ovalicin and fumagillin, to propose putative pathways and molecular targets.

Chemical Structure

Chlovalicin is characterized by a cyclohexane core substituted with a chlorinated methylene group and a terpene-derived side chain, featuring two epoxide rings.[1][2] The key distinction from its parent compound, ovalicin, is the presence of the chlorinated methylene moiety at the C-1 position of the cyclohexane ring, replacing an epoxide group.[2] The structure of **chlovalicin B**, isolated from *Digitatispora marina*, differs from **chlovalicin** by the substitution of a hydroxyl group for a methoxy group at the C-3 position of the cyclohexane ring.[2]

Biological Activity

The primary biological activities reported for **chlovalicin** and its analog, **chlovalicin B**, are cytotoxicity against cancer cell lines and inhibition of osteoclastogenesis.[1][3] Notably, at the concentrations tested, **chlovalicin** did not exhibit significant antimicrobial or antifungal activity. [1][3]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of **chlovalicin** and **chlovalicin B**.

Compound	Activity	Cell Line/Assay	IC50 / % Inhibition	Reference
Chlovalicin	Cytotoxicity	IL-6 dependent MH60 cells	7.5 μ M	[1]
Chlovalicin	Cytotoxicity	B16 mouse melanoma cells	37 μ M	[3]
Chlovalicin	Inhibition of Osteoclastogenesis	Not specified	Inhibitory activity observed	[3]
Chlovalicin B	Cytotoxicity	A2058 human melanoma cell line	~50% survival at 50 μ M	[3][4]
Chlovalicin B	Antibacterial Activity	Panel of five bacteria	No activity at 100 μ M	[3][4]
Chlovalicin B	Antifungal Activity	Candida albicans	No activity at 50 μ M	[3][4]
Chlovalicin B	Biofilm Inhibition	S. epidermidis	No activity at 50 μ M	[3]

Hypothesized Mechanism of Action

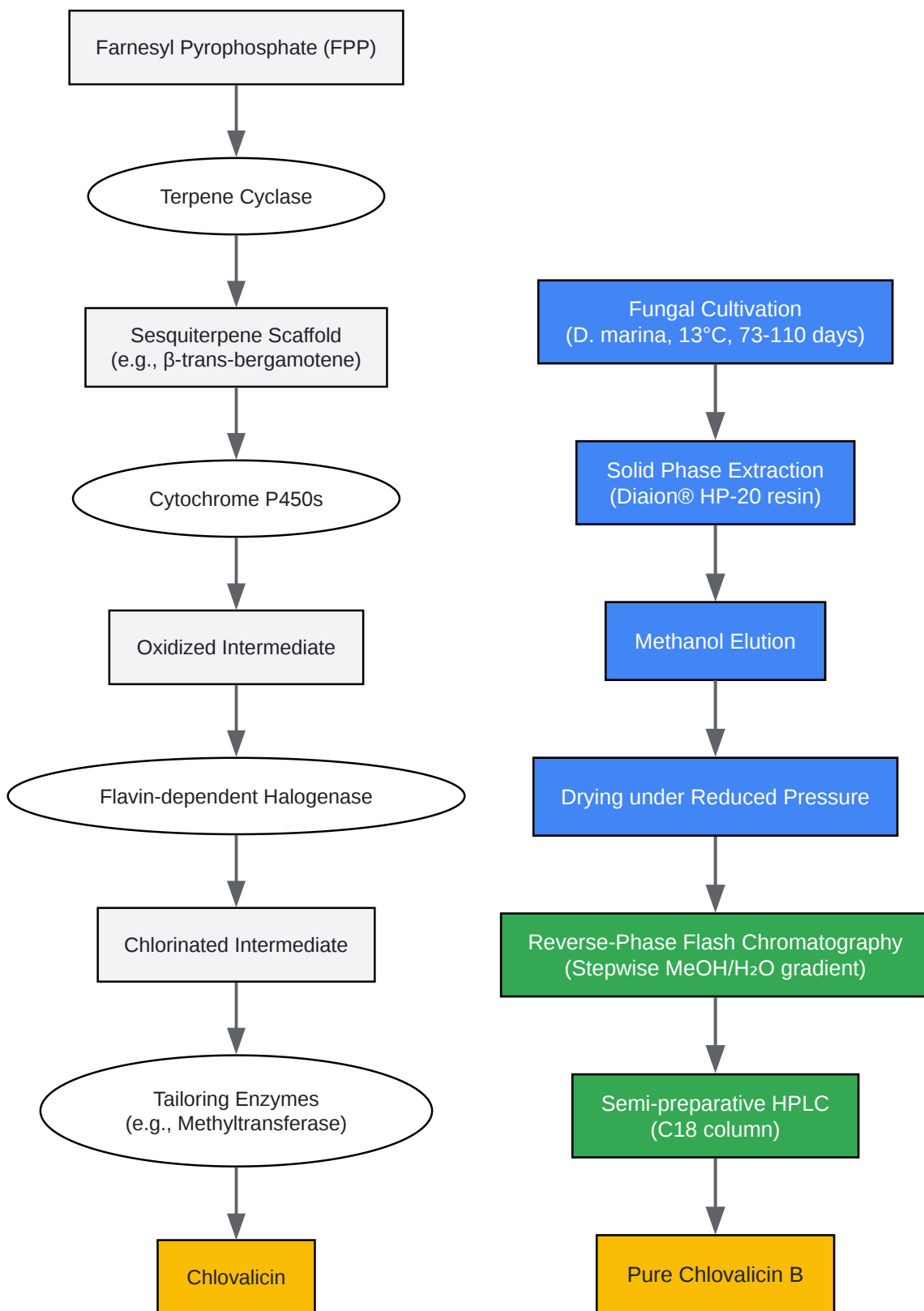
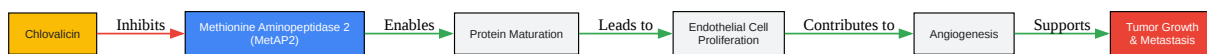
Direct studies on the molecular mechanism of **chlovalicin** are currently lacking. However, its structural similarity to ovalicin and fumagillin strongly suggests a shared mechanism of action. Ovalicin and fumagillin are known to be potent, irreversible inhibitors of methionine aminopeptidase 2 (MetAP2).[6] MetAP2 is a metalloprotease responsible for the cleavage of the N-terminal methionine from nascent polypeptides, a crucial step in protein maturation.

The proposed mechanism involves the covalent modification of a conserved histidine residue (His-231) in the active site of MetAP2 by the epoxide ring of the inhibitor.[7][6] This irreversible binding leads to the inactivation of the enzyme. The inhibition of MetAP2 disrupts endothelial cell proliferation, thereby exerting a potent anti-angiogenic effect, which is a key contributor to

the anti-tumor activity of these compounds. It is highly probable that **chlovalicin** acts through a similar mechanism, with its epoxide moiety targeting the active site of MetAP2.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for **chlovalicin**, based on the known mechanism of ovalicin and fumagillin.



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